molecular formula C11H11N3OS2 B2612210 5-(4-methoxyphenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine CAS No. 313670-96-1

5-(4-methoxyphenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine

Cat. No.: B2612210
CAS No.: 313670-96-1
M. Wt: 265.35
InChI Key: CELIETNKTMTZEP-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiazolo-thiadiazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a thiadiazole ring. The presence of a methoxyphenyl group at the 5-position of the thiazole ring adds to its distinct chemical properties. Compounds of this nature are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

The synthesis of 5-(4-methoxyphenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction proceeds under controlled conditions to form the desired thiazolo-thiadiazole derivative . Additionally, microwave-assisted synthesis methods have been explored to enhance the efficiency and yield of the reaction . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

5-(4-methoxyphenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

5-(4-methoxyphenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine is unique due to its specific structural features and biological activities. Similar compounds include other thiazolo-thiadiazole derivatives, such as:

Properties

IUPAC Name

5-(4-methoxyphenyl)-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS2/c1-15-8-4-2-7(3-5-8)10-14-9(6-16-10)17-11(12)13-14/h2-6,10H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELIETNKTMTZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2N3C(=CS2)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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